Cas no 15606-89-0 (1,2-Oxathiolane,4-methyl-, 2,2-dioxide)

1,2-Oxathiolane,4-methyl-, 2,2-dioxide is a cyclic sulfone derivative characterized by its five-membered oxathiolane ring structure. This compound is notable for its stability and versatility in synthetic chemistry, particularly as a building block for pharmaceuticals and specialty chemicals. The presence of the sulfone group enhances its reactivity in nucleophilic substitution and cycloaddition reactions, making it valuable for constructing complex molecular frameworks. Its methyl substituent further modifies steric and electronic properties, allowing tailored applications in fine chemical synthesis. The compound’s well-defined structure and functional group compatibility make it a reliable intermediate for research and industrial processes requiring high-precision chemical transformations.
1,2-Oxathiolane,4-methyl-, 2,2-dioxide structure
15606-89-0 structure
Product Name:1,2-Oxathiolane,4-methyl-, 2,2-dioxide
CAS No:15606-89-0
MF:C4H8O3S
MW:136.169520378113
CID:236604
PubChem ID:241019
Update Time:2025-11-06

1,2-Oxathiolane,4-methyl-, 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Oxathiolane,4-methyl-, 2,2-dioxide
    • 4-methyloxathiolane 2,2-dioxide
    • 4-Methyl-[1,2]oxathiolan-2,2-dioxid
    • 4-methyl-[1,2]oxathiolane-2,2-dioxide
    • 4-Methyl-1,2-oxathiolan-2,2-dioxid
    • 4-methyl-1,2-oxathiolane 2,2-dioxide
    • AC1L66G4
    • AC1Q6YV1
    • AG-K-62347
    • AR-1G3264
    • CTK4C8949
    • NSC48096
    • starbld0039774
    • 1,2-Oxathiolane, 4-methyl-, 2,2-dioxide
    • DTXSID20286864
    • MFCD30474767
    • NSC-48096
    • SY264357
    • 15606-89-0
    • SCHEMBL178184
    • Inchi: 1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3
    • InChI Key: KZDZUPGTYYIAAV-UHFFFAOYSA-N
    • SMILES: S1(CC(C)CO1)(=O)=O

Computed Properties

  • Exact Mass: 136.01944
  • Monoisotopic Mass: 136.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.28
  • Boiling Point: 280.8°C at 760 mmHg
  • Flash Point: 123.6°C
  • Refractive Index: 1.458
  • PSA: 43.37
  • LogP: 1.06330

1,2-Oxathiolane,4-methyl-, 2,2-dioxide Pricemore >>

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1,2-Oxathiolane,4-methyl-, 2,2-dioxide Suppliers

Amadis Chemical Company Limited
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(CAS:15606-89-0)1,2-Oxathiolane,4-methyl-, 2,2-dioxide
Order Number:A1017246
Stock Status:in Stock
Quantity:0.1g/0.25g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:19
Price ($):596.0/953.0/2382.0
Email:sales@amadischem.com

Additional information on 1,2-Oxathiolane,4-methyl-, 2,2-dioxide

Professional Introduction to 1,2-Oxathiolane,4-methyl-, 2,2-dioxide (CAS No. 15606-89-0)

1,2-Oxathiolane,4-methyl-, 2,2-dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 15606-89-0, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of oxathiolanes, which are sulfur-containing heterocycles with a unique structural framework. The presence of a methyl group at the 4-position and a dioxide moiety at the 2,2-position introduces specific chemical properties that make this compound of particular interest for various applications.

The structural integrity of 1,2-Oxathiolane,4-methyl-, 2,2-dioxide is characterized by a five-membered ring containing sulfur and oxygen atoms, with a methyl substituent at the fourth carbon and two oxygen atoms at the second position. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound’s ability to participate in various chemical transformations has led to its exploration in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

In recent years, research into 1,2-Oxathiolane derivatives has seen considerable advancements due to their versatile applications. One notable area of interest is their role as catalysts or ligands in organic synthesis. The sulfur and oxygen atoms in these heterocycles can interact with transition metals, facilitating various catalytic processes such as cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel compounds.

Moreover, 1,2-Oxathiolane,4-methyl-, 2,2-dioxide has been investigated for its potential biological activities. Studies have suggested that oxathiolane derivatives exhibit properties that could be beneficial in medicinal chemistry. For instance, some derivatives have shown promise as antimicrobial agents or as modulators of enzyme activity. The unique electronic distribution within the ring system allows for interactions with biological targets, making these compounds attractive candidates for further pharmacological exploration.

The synthesis of 1,2-Oxathiolane derivatives has also been refined through modern methodologies. Advances in computational chemistry have enabled researchers to predict and optimize reaction pathways more efficiently. This has led to the development of greener synthetic routes that minimize waste and improve yields. Such innovations are crucial for sustainable chemistry and align with global efforts to reduce the environmental impact of chemical manufacturing.

Another emerging application of 1,2-Oxathiolane-based compounds is in materials science. The structural rigidity provided by the heterocyclic ring can be leveraged to design polymers or coatings with enhanced durability and functionality. For example, incorporating these derivatives into polymer matrices can improve thermal stability or mechanical strength. Additionally, their ability to absorb certain wavelengths of light makes them suitable for optoelectronic applications.

Recent research has also highlighted the role of 1,2-Oxathiolane derivatives in drug delivery systems. The ability to modify their solubility and bioavailability makes them promising candidates for encapsulating active pharmaceutical ingredients (APIs). This can enhance drug efficacy by ensuring controlled release profiles or by protecting sensitive molecules from degradation environments.

The industrial relevance of 1,2-Oxathiolane derivatives, including 1,2-Oxathiolane,4-methyl-, 2,-dioxide, continues to grow as new applications are discovered. Their versatility as intermediates in fine chemical synthesis ensures their continued use in pharmaceutical manufacturing. Furthermore, their potential as building blocks for advanced materials underscores their importance beyond traditional organic chemistry applications.

In conclusion,1,Oxathiolanemethyl-, 22dioxide(CAS No.)156068990isamultifacetedcompoundwithsignificantpotentialinvariousfieldsrangingfrompharmaceuticals tomaterialsscienceandcatalysis.Bysustainingresearcheffortsandinnovativeapproaches,thiscompoundscientificvalueisexpectedtoexpandfurthercontributingtoadvancesinmodernchemistryandtechnology.

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Amadis Chemical Company Limited
(CAS:15606-89-0)1,2-Oxathiolane,4-methyl-, 2,2-dioxide
A1017246
Purity:99%/99%/99%
Quantity:0.1g/0.25g/1g
Price ($):596.0/953.0/2382.0
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